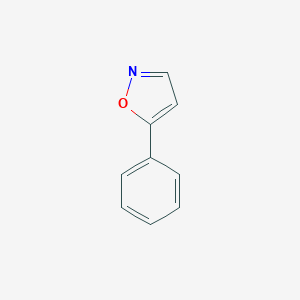

5-phenylisoxazole

Description

The exact mass of the compound Isoxazole, 5-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195338. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQDLEHCXQQSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143423 | |

| Record name | Isoxazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-67-3 | |

| Record name | Isoxazole, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazole, 5-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conceptual Framework and Significance of the Isoxazole Heterocycle in Organic Synthesis

The isoxazole (B147169) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. researchgate.net This structure is aromatic and possesses unique electronic properties due to the presence of two electronegative heteroatoms. solubilityofthings.comclockss.orgresearchgate.net These characteristics make isoxazole and its derivatives, including 5-phenylisoxazole, valuable building blocks in organic synthesis. researchgate.netresearchgate.net The isoxazole moiety can act as a hydrogen bond donor or acceptor, which is crucial for its interaction with biological targets. researchgate.netmdpi.com

The synthesis of isoxazoles can be achieved through various methods, with one of the most common being the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. organic-chemistry.org This reaction is often catalyzed by copper(I) or ruthenium(II). rsc.org Other synthetic routes include the condensation of aldehydes with primary nitro compounds and microwave-assisted one-pot syntheses. The versatility in synthesis allows for the creation of a wide array of substituted isoxazole derivatives. solubilityofthings.com Furthermore, the isoxazole ring can be converted into other important synthetic units like β-hydroxy ketones and γ-amino alcohols, highlighting its role as a versatile intermediate in organic chemistry. researchgate.net

Historical Trajectory and Evolution of Research on 5 Phenylisoxazole and Its Derivatives

The history of isoxazole (B147169) chemistry dates back to 1888, when Ludwig Claisen first identified the cyclic structure of 3-methyl-5-phenylisoxazole (B94393). ijpcbs.comjetir.org The first synthesis of the isoxazole ring was accomplished by Dunstan and Dymond. ijpcbs.comjetir.org A significant advancement in isoxazole synthesis came from Quilico's work between 1930 and 1946, focusing on the reaction of nitrile oxides with unsaturated compounds. ijpcbs.com

Early research laid the foundation for exploring the properties and reactivity of isoxazoles. It was established that 3,5-disubstituted isoxazoles are particularly stable. clockss.org Over the years, research has evolved from fundamental synthesis and characterization to the development of a vast number of derivatives with diverse functionalities. The ability to introduce substituents at various positions of the isoxazole ring and the phenyl group in 5-phenylisoxazole has allowed chemists to fine-tune the molecule's properties for specific applications. cdnsciencepub.com This has led to the synthesis of numerous derivatives, including those with halogenated phenyl groups and various substituents on the isoxazole ring itself. core.ac.uk

Current Research Landscape and Interdisciplinary Relevance of 5 Phenylisoxazole

Strategic Approaches to Isoxazole (B147169) Ring Formation

The construction of the this compound core can be achieved through several strategic synthetic routes. These methods primarily include 1,3-dipolar cycloaddition reactions, condensation and cyclization reactions, and metal-catalyzed pathways. Each approach offers distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

1,3-Dipolar Cycloaddition Reactions in this compound Synthesis

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and widely employed method for the synthesis of isoxazoles. researchgate.net This reaction allows for the direct formation of the isoxazole ring with high efficiency.

Nitrile oxides, often generated in situ from aldoximes or nitroalkanes, are key intermediates in this synthetic strategy. organic-chemistry.orgresearchgate.net The reaction of a nitrile oxide with phenylacetylene (B144264) directly yields this compound. Various oxidizing agents and conditions have been developed to facilitate the formation of the nitrile oxide from the corresponding aldoxime. For instance, hypervalent iodine reagents, in the presence of an oxidant like oxone, have been shown to effectively catalyze the generation of nitrile oxides from aldoximes for subsequent cycloaddition. organic-chemistry.org

The choice of reagents and reaction conditions can significantly influence the yield and purity of the resulting this compound derivatives. For example, the use of N-chlorosuccinimide in the presence of a base like triethylamine (B128534) is a common method for the in situ generation of nitrile oxides from aldoximes. researchgate.net

Table 1: Examples of Reagents for Nitrile Oxide Generation

| Precursor | Reagent System | Application |

| Aldoxime | N-Chlorosuccinimide (NCS), Triethylamine (Et3N) | In situ generation for cycloaddition |

| Aldoxime | Hypervalent Iodine, Oxone | Catalytic generation |

| Nitroalkane | Phenylisocyanate, Triethylamine | Dehydration to form nitrile oxide |

The mechanism of the 1,3-dipolar cycloaddition between nitrile oxides and alkynes has been a subject of considerable investigation. The reaction can proceed through either a concerted or a stepwise pathway. mdpi.com In a concerted mechanism, the two new sigma bonds are formed simultaneously in a single transition state. Conversely, a stepwise mechanism involves the formation of a diradical or zwitterionic intermediate.

Theoretical studies, often employing Density Functional Theory (DFT) calculations, have provided insights into the preferred reaction pathway. mdpi.com The regioselectivity of the cycloaddition, which determines the substitution pattern on the resulting isoxazole ring, is a key aspect governed by the reaction mechanism. For the reaction of a nitrile oxide with a terminal alkyne like phenylacetylene, the formation of the 3,5-disubstituted isoxazole is generally favored. nih.gov The specific pathway can be influenced by factors such as the nature of the substituents on both the nitrile oxide and the alkyne, the solvent, and the presence of catalysts. mdpi.com

Condensation and Cyclization Reactions for this compound Scaffolds

An alternative approach to the isoxazole ring involves the condensation of a carbonyl compound with hydroxylamine (B1172632), followed by cyclization. ontosight.ai For the synthesis of this compound derivatives, this often starts with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

For instance, the reaction of a β-diketone with hydroxylamine hydrochloride can lead to the formation of the isoxazole ring. researchgate.net Similarly, chalcones (1,3-diaryl-2-propen-1-ones) can be converted to isoxazoles. The synthesis of 3-(4-bromophenyl)-5-phenylisoxazole (B1628151) has been demonstrated starting from the corresponding chalcone, which is first brominated and then treated with hydroxylamine to induce cyclization and form the isoxazole ring. odinity.com

Another variation involves the condensation of phenylacetonitrile (B145931) with a suitable reagent like ethyl chloroformate, followed by cyclization with hydroxylamine to yield this compound-3-carboxylic acid. ontosight.ai

Metal-Catalyzed Synthetic Routes for this compound Derivatives

Metal catalysts have emerged as powerful tools for the synthesis of isoxazoles, often providing enhanced regioselectivity and milder reaction conditions compared to traditional methods. rsc.org

Copper(I) catalysts are particularly effective in promoting the [3+2] cycloaddition of nitrile oxides with terminal alkynes. scielo.brresearchgate.net This "click chemistry" approach offers high yields and excellent regioselectivity, leading specifically to the formation of 3,5-disubstituted isoxazoles. scielo.brscielo.br The copper(I)-catalyzed reaction is believed to proceed through a copper acetylide intermediate, which then reacts with the nitrile oxide.

The catalytic condensation of primary nitro compounds with terminal acetylenes using a copper/base system is another effective method for preparing 3,5-disubstituted isoxazoles. researchgate.net Copper(II) salts have also been shown to have a catalytic effect in these reactions. researchgate.net

Table 2: Comparison of Synthetic Routes to this compound Derivatives

| Synthetic Route | Key Reagents | Key Features |

| Nitrile Oxide Cycloaddition | Aldoxime/Nitroalkane, Alkyne | High efficiency, modular |

| Condensation/Cyclization | 1,3-Dicarbonyl/Chalcone, Hydroxylamine | Utilizes readily available starting materials |

| Copper(I)-Catalyzed Cycloaddition | Nitrile Oxide, Terminal Alkyne, Cu(I) salt | High regioselectivity, "click chemistry" |

Palladium-Catalyzed Approaches to 5-Phenylisoxazoles

Palladium-catalyzed cross-coupling reactions have become a cornerstone in the synthesis of highly functionalized isoxazole scaffolds. These methods offer a powerful tool for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One prominent application is the Suzuki-Miyaura coupling, which has been successfully employed for the synthesis of 3,4-diarylisoxazoles. In this approach, (3-aryl-5-methyl-4-isoxazolyl)boronic acids are coupled with aryl bromides. researchgate.net This method has proven effective for producing compounds such as the selective COX-2 inhibitor, valdecoxib. researchgate.net The reaction typically utilizes a palladium catalyst like Pd(PPh₃)₄ in the presence of a base such as sodium carbonate. researchgate.net

Similarly, Stille coupling provides another avenue for the synthesis of arylated isoxazoles. For instance, the coupling of 3-ethoxy-4-iodo-5-methylisoxazole with aryltin reagents, catalyzed by Pd(PPh₃)₂Cl₂, yields 4-aryl substituted isoxazoles. researchgate.net The Heck reaction, also palladium-catalyzed, allows for the introduction of vinylic and acetylenic groups at the 4-position of the isoxazole ring. researchgate.net

Beyond the formation of aryl-substituted isoxazoles, palladium catalysis facilitates the synthesis of phenols from aryl halides, which can be precursors or derivatives of this compound. For example, palladium catalysts, in conjunction with ligands like biphenylphosphine, can hydroxylate aryl bromides and chlorides to form phenols. beilstein-journals.org Heterogeneous palladium catalysts, such as palladium nanoparticles supported on polyaniline (Pd/PANI), have also been shown to effectively catalyze the hydroxylation of aryl halides. beilstein-journals.org

Furthermore, palladium catalysis is instrumental in the synthesis of oxindoles through amide α-arylation, a reaction that can be applied to isoxazole-containing substrates. berkeley.edu Catalysts composed of Pd(OAc)₂ and sterically hindered N-heterocyclic carbene ligands have demonstrated high activity, even enabling reactions with aryl chlorides at elevated temperatures. berkeley.edu

Table 1: Examples of Palladium-Catalyzed Reactions in Isoxazole Synthesis

| Reaction Type | Reactants | Catalyst | Product | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | (3-Aryl-5-methyl-4-isoxazolyl)boronic acids, Aryl bromides | Pd(PPh₃)₄ | 3,4-Diarylisoxazoles | Good | researchgate.net |

| Stille Coupling | 3-Ethoxy-4-iodo-5-methylisoxazole, Aryltin reagents | Pd(PPh₃)₂Cl₂ | 4-Aryl-3-ethoxy-5-methylisoxazoles | 49-96 | researchgate.net |

| Heck Reaction | 3-Ethoxy-4-iodo-5-methylisoxazole, Alkenes/Alkynes | Pd(PPh₃)₂Cl₂ | 4-Vinylic/Acetylenic-3-ethoxy-5-methylisoxazoles | 58-98 | researchgate.net |

| Hydroxylation | Aryl halides, KOH | Pd₂dba₃, Biphenylphosphine ligand | Phenols | High | beilstein-journals.org |

| Amide α-Arylation | Amides, Aryl chlorides | Pd(OAc)₂, N-heterocyclic carbene ligand | α-Aryloxindoles | High | berkeley.edu |

Metal-Free and Green Chemistry Syntheses of this compound

In recent years, there has been a significant shift towards the development of metal-free and environmentally benign synthetic methodologies for the construction of isoxazole rings. These approaches aim to reduce reliance on potentially toxic and expensive metal catalysts, minimize waste generation, and utilize safer solvents. researchgate.net

A common metal-free strategy for synthesizing 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction between nitrile oxides and alkynes. arkat-usa.org Hypervalent iodine reagents, such as diacetoxyiodobenzene, have been effectively used to mediate this transformation under metal-free conditions. arkat-usa.org Another approach utilizes a desulfitative cyclization, which also proceeds without the need for a metal catalyst. thieme-connect.com

Microwave-assisted organic synthesis has emerged as a powerful green chemistry tool, often leading to shorter reaction times, higher yields, and cleaner reactions. The synthesis of isoxazoles has benefited from this technology, with methods developed for the efficient, regioselective synthesis of substituted isoxazoles under microwave irradiation. researchgate.net

Ball-Milling Assisted Synthesis of 5-Phenylisoxazoles

Mechanochemistry, particularly ball-milling, has gained traction as a sustainable and efficient method for organic synthesis. nih.govpageplace.de This solvent-free or low-solvent technique can lead to higher yields, shorter reaction times, and access to products that may be difficult to obtain through traditional solution-phase chemistry. nih.gov

The synthesis of 3,5-disubstituted isoxazoles has been successfully achieved using ball-milling. rsc.org For example, a solvent-free and catalyst-free 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoyl chlorides can be carried out in a planetary ball mill to produce ethyl this compound-3-carboxylate. rsc.org The optimization of milling time is crucial for maximizing the yield of the desired isoxazole. rsc.org

Ruthenium-catalyzed synthesis of 3,4- and 3,4,5-trisubstituted isoxazoles has also been adapted to mechanochemical conditions. dntb.gov.uaresearchgate.net The milling frequency, jar material, and the use of liquid-assisted grinding (LAG) have been shown to significantly impact the catalytic activity and regioselectivity of the reaction. dntb.gov.uaresearchgate.net

Table 2: Ball-Milling Assisted Synthesis of an Isoxazole Derivative

| Reactants | Conditions | Product | Yield (%) | Reference |

| Phenylacetylene, Ethyl 2-chloro-2-(hydroxyimino)acetate | Ball-milling, Na₂CO₃, 30 min, 60 Hz | Ethyl this compound-3-carboxylate | Not specified | rsc.org |

Regioselective and Stereoselective Synthesis of this compound Isomers

The regioselective synthesis of isoxazole isomers is a critical aspect of their chemistry, as the biological activity and physical properties can vary significantly between different regioisomers. nih.gov Various synthetic strategies have been developed to control the regiochemical outcome of isoxazole formation.

One common method involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine. rsc.org The reaction conditions, such as pH, can often be tuned to favor the formation of one regioisomer over the other. For instance, the reaction of 1-aryl-3-methylthio-4-phenylsulphonylbut-2-en-1-one with hydroxylamine hydrochloride can be directed to selectively produce either 3-aryl-5-(phenylsulphonylmethyl)isoxazoles or 5-aryl-3-(phenylsulphonylmethyl)isoxazoles by altering the reaction conditions. rsc.org

The [2+3] cycloaddition reaction between nitrile oxides and unsymmetrical alkynes or alkenes is another key method where regioselectivity is a major consideration. The electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile play a crucial role in determining the regiochemical outcome. researchgate.net For example, the reaction of nitrile oxides with captodative olefins leads regioselectively to 5-substituted amino-isoxazoles. researchgate.net

The synthesis of specific regioisomers, such as 5-phenyl-3-(trifluoromethyl)isoxazole, has been achieved through carefully chosen reaction pathways. researchgate.net This can involve the reaction of a β-fluoro enone with sodium azide (B81097) or the reaction of a trifluoromethylated ynone with hydroxylamine. researchgate.net

In addition to regioselectivity, stereoselectivity can be important when chiral centers are present in the substituents of the isoxazole ring. While the synthesis of the aromatic this compound core itself does not involve stereocenters, the synthesis of related isoxazoline (B3343090) structures or post-synthetic modifications can introduce chirality.

Post-Synthetic Functionalization and Derivatization Strategies for this compound

Nitration of this compound and its Methyl Derivatives

The nitration of this compound and its derivatives has been a subject of interest to understand the reactivity of the isoxazole ring and the attached phenyl group towards electrophilic substitution. The reaction conditions and the specific nitrating agent employed can significantly influence the product distribution. clockss.orgresearchgate.net

When this compound is treated with a mixture of nitric acid and sulfuric acid (HNO₃-H₂SO₄), nitration can occur on both the phenyl ring and the isoxazole ring. clockss.orgcdnsciencepub.com Early studies reported the formation of 5-(p-nitrophenyl)isoxazole as the major product, with smaller amounts of 5-(m-nitrophenyl)isoxazole. clockss.orgcdnsciencepub.com The formation of 4-nitro-5-phenylisoxazole has also been reported under these conditions. clockss.orgcdnsciencepub.com Further nitration can lead to dinitro derivatives, such as 4-nitro-5-(p-nitrophenyl)isoxazole. cdnsciencepub.com

The use of different nitrating systems can alter the outcome of the reaction. For example, treatment of this compound with nitric acid in acetic anhydride (B1165640) under milder conditions has been shown to yield 4-nitro-5-phenylisoxazole. clockss.orgresearchgate.net

The kinetics of nitration of phenylisoxazoles have also been studied. For instance, 3-methyl-5-phenylisoxazole (B94393) undergoes nitration as the conjugate acid at the para-position of the phenyl group. rsc.org In contrast, 5-methyl-3-phenylisoxazole (B91872) can be nitrated as both the conjugate acid (at the meta-position of the phenyl group) and the free base (at the para-position of the phenyl group). rsc.org

Table 3: Products from the Nitration of this compound

| Nitrating Agent | Major Product(s) | Minor Product(s) | Reference |

| HNO₃/H₂SO₄ | 5-(p-Nitrophenyl)isoxazole | 5-(m-Nitrophenyl)isoxazole, 4-Nitro-5-phenylisoxazole | clockss.orgcdnsciencepub.com |

| HNO₃/Acetic Anhydride | 4-Nitro-5-phenylisoxazole | - | clockss.orgresearchgate.net |

Halogenation of this compound Systems

Halogenation of the this compound scaffold provides a route to derivatives with altered electronic properties and introduces a handle for further synthetic transformations. The position of halogenation can be directed to either the isoxazole ring or the phenyl group depending on the reaction conditions and the halogenating agent.

Electrophilic bromination of 3,5-diarylisoxazoles, including those with a phenyl group at the 5-position, can be achieved using N-bromosuccinimide (NBS) in acetic acid. researchgate.net This typically results in the formation of the corresponding 4-bromoisoxazoles. researchgate.net In some cases, a strong acid catalyst is required for efficient halogenation, particularly when the 5-phenyl ring bears certain substituents. researchgate.net Similarly, N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) can be used for chlorination and iodination, respectively. researchgate.net

The direct functionalization of the isoxazole ring at the 4-position can also be achieved through the generation of a 4-isoxazolyl anion followed by reaction with an electrophilic halogen source. researchgate.net

Furthermore, halogenated derivatives of this compound can be synthesized through cyclization reactions where one of the starting materials already contains a halogen. For example, 3-(4-chlorophenyl)-5-phenylisoxazole and 3-(4-fluorophenyl)-5-phenylisoxazole have been synthesized, demonstrating that the halogenated phenyl ring can be incorporated directly into the isoxazole structure.

Radical bromination can also occur, for instance, on a methylene (B1212753) group adjacent to the isoxazole ring, as seen in the bromination of the (E)-oxime of 5-phenacyl-3-phenylisoxazole with NBS. rsc.org This reaction can also involve an interesting neighboring group participation, leading to spirobi-isoxazoline structures. rsc.org

Carboxylation and Formylation of this compound

The introduction of carboxyl and formyl groups onto the this compound core, particularly at the electron-rich C4 position, provides key intermediates for further derivatization, such as amide and ester formation.

Carboxylation

The direct carboxylation of the isoxazole ring is most effectively achieved through directed ortho-metalation, specifically lithiation, followed by quenching with an electrophile like carbon dioxide. The C4 position of the isoxazole ring is susceptible to deprotonation by strong organolithium bases due to the inductive effects of the adjacent ring oxygen and nitrogen atoms.

The process typically involves treating a substituted this compound with a strong base, such as n-butyllithium (n-BuLi), at low temperatures to generate a 4-lithioisoxazole intermediate. This highly reactive species is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the corresponding this compound-4-carboxylic acid. cdnsciencepub.comcdnsciencepub.com For instance, 3-methoxy-5-phenylisoxazole can be exclusively lithiated at the 4-position and subsequently carboxylated. cdnsciencepub.com Similarly, the lithiation of 3-phenyl-5-chloroisoxazole with n-butyllithium and subsequent reaction with CO2 is a known route to produce isoxazole carboxylic acids. vulcanchem.comvulcanchem.com This methodology is crucial as direct hydrolysis of corresponding esters is often not feasible. vulcanchem.com

Formylation

The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. name-reaction.comwikipedia.orgorganic-chemistry.org The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org

This electrophile then attacks the most electron-rich position of the heterocyclic substrate. For this compound, this is the C4 position. The subsequent intermediate is hydrolyzed during aqueous workup to afford the corresponding 4-formyl derivative, this compound-4-carbaldehyde. This reaction has been applied to various isoxazole derivatives, such as 3-(2-hydroxy-5-methylphenyl)-5-phenylisoxazole, to generate the corresponding 4-carbaldehyde. ijcrt.org

| Reaction | Reagents | Position Functionalized | Product Class |

| Carboxylation | 1. n-Butyllithium (n-BuLi)2. Carbon Dioxide (CO₂) | C4 | Isoxazole-4-carboxylic acid |

| Formylation | Phosphorus Oxychloride (POCl₃),N,N-Dimethylformamide (DMF) | C4 | Isoxazole-4-carbaldehyde |

Alkylation and Acylation Reactions on this compound Frameworks

Alkylation and acylation reactions introduce carbon-based substituents onto the this compound structure, expanding its molecular complexity. These reactions can occur on the isoxazole ring, the phenyl substituent, or functional groups attached to the core.

Alkylation

Direct C-alkylation of the isoxazole ring is challenging due to the ring's relatively electron-deficient nature. However, alkylation can be readily achieved on substituents attached to the main framework. For example, amide derivatives of 5-methyl-3-phenylisoxazole-4-carboxylic acid can be deprotonated with a strong base like sodium hydride (NaH) and subsequently alkylated at the nitrogen atom. core.ac.uk Thioamide analogues can be similarly derivatized via base treatment and reaction with alkyl halides to yield S-alkylated products. core.ac.uk

In another key synthetic strategy, functionalized isoxazoles are themselves used as alkylating agents. For instance, 3-(chloromethyl)-5-phenylisoxazole (B76759) can be used to alkylate various nucleophiles, such as the hydroxyl group of methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, in the presence of a base like potassium carbonate (K₂CO₃) in DMF. researchgate.net

Acylation

Direct Friedel-Crafts acylation of the isoxazole ring is generally not feasible due to the deactivating effect of the heterocyclic system on the catalyst. libretexts.orgnumberanalytics.com However, acylation can be directed to the appended phenyl ring, which behaves as a typical aromatic substrate. Furthermore, isoxazole derivatives are frequently used as acylating agents. For example, this compound-3-carbonyl chloride can be used to acylate aromatic compounds like benzene (B151609) and toluene (B28343) in the presence of a Lewis acid catalyst. researchgate.net

A more common approach involves the acylation of functional groups on the isoxazole framework. Amine substituents can be acylated to form amides. For example, an amine derivative of 5-methyl-3-phenylisoxazole was successfully acylated using acetyl chloride in pyridine. core.ac.uk

| Reaction Type | Substrate Type | Reagents | Comments |

| N-Alkylation | Phenylisoxazole Carboxamide | 1. NaH2. Alkyl Halide | Alkylation occurs on the amide nitrogen. core.ac.uk |

| S-Alkylation | Phenylisoxazole Thioamide | 1. Base (e.g., NaH)2. Alkyl Halide | Alkylation occurs on the sulfur atom. core.ac.uk |

| Acylation (Amide Formation) | Amine-substituted Phenylisoxazole | Acyl Chloride, Pyridine | Acylation of the exocyclic amine group. core.ac.uk |

Ring-Opening Functionalization of Isoxazoles to Acyclic Systems

The N-O bond within the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, including reductive and base-catalyzed reactions. This ring-opening provides a powerful synthetic route to valuable acyclic systems like β-enaminones and β-ketonitriles.

Reductive Ring-Opening

The isoxazole ring can be reductively cleaved using catalytic hydrogenation or chemical reducing agents. This transformation is a well-established method for synthesizing β-enaminones, which are versatile synthetic intermediates. For example, 3,5-disubstituted isoxazoles undergo iron-catalyzed reductive ring-opening in aged N-methyl-2-pyrrolidone (NMP), where 5-hydroxy-N-methyl-2-pyrrolidone acts as a hydrogen donor. cuny.edu This method avoids the use of stoichiometric or more expensive metal catalysts like palladium. cuny.edu Hydrogenation in the presence of catalysts like Raney nickel or palladium on carbon (Pd/C) is also a common method for this transformation. cuny.edud-nb.info The resulting Z-enamino ketones can then be used in subsequent cyclization reactions to form other heterocyclic systems. d-nb.info

Base-Catalyzed Ring-Opening

Isoxazoles that are unsubstituted at the C3 position are particularly prone to base-catalyzed ring-opening. The mechanism involves the concerted abstraction of the acidic C3 proton by a base (e.g., hydroxide) and cleavage of the N-O bond. rsc.orgresearchgate.net This process generates a stable cyanoenolate anion. rsc.org The kinetics of this decomposition have been studied for this compound and its derivatives, confirming the one-stage mechanism of proton abstraction and N-O bond scission. rsc.orgscispace.com This reaction provides a direct pathway to β-ketonitriles from readily available isoxazole precursors.

| Ring-Opening Method | Key Reagents/Conditions | Acyclic Product |

| Reductive | Fe-catalyst, aged NMP cuny.edu | β-Hydroxy Ketone |

| Reductive | H₂, Pd/C or Raney Ni d-nb.info | Z-Enamino Ketone |

| Base-Catalyzed | Base (e.g., NaOH, KOH) | β-Ketonitrile (from 3-unsubstituted isoxazoles) rsc.org |

Kinetic Studies of this compound Transformations

Kinetic studies provide quantitative insights into reaction mechanisms, including the identification of rate-determining steps and the influence of substituents and catalysts.

Base-Catalyzed Ring Opening Mechanisms of this compound

The isoxazole ring is susceptible to base-catalyzed ring opening, a reaction that proceeds through the abstraction of a proton at the C3 position, followed by the cleavage of the weak N-O bond. Kinetic studies of the decomposition of this compound and its derivatives in the presence of a base have revealed a one-stage concerted mechanism. rsc.orgrsc.org This means the proton abstraction and the N-O bond scission occur simultaneously, leading to the formation of a cyanoenolate anion. rsc.orgrsc.org

The reaction order is first in both the base and the isoxazole substrate. rsc.org The reactivity is influenced by substituents on the phenyl ring. For instance, the rate of decomposition is higher for p-nitrophenyl and p-bromophenyl derivatives compared to the unsubstituted this compound. rsc.orgrsc.org This can be attributed to the electron-withdrawing nature of the nitro and bromo groups, which increases the acidity of the C3 proton and stabilizes the transition state.

A study on the base-induced decomposition of 4- and 5-phenylisoxazoles provided the following kinetic data:

| Compound | k (l mol⁻¹ s⁻¹) |

| This compound | 0.011 |

| 5-(p-Bromophenyl)isoxazole | 0.025 |

| 5-(p-Nitrophenyl)isoxazole | 2.1 |

| 4-Phenylisoxazole | 0.045 |

| 4-(p-Bromophenyl)isoxazole | 0.10 |

| 4-(p-Nitrophenyl)isoxazole | 10.2 |

Table 1: Second-order rate constants for the base-induced decomposition of phenylisoxazole derivatives in methanol (B129727) at 30°C. rsc.org

Rearrangement Reactions and their Kinetic Profiles (e.g., Amine-Catalyzed Rearrangements)

Derivatives of this compound can undergo rearrangement reactions, often catalyzed by amines. For example, the Z-arylhydrazones of 3-benzoyl-5-phenylisoxazole (B14147766) rearrange into 2-aryl-4-phenacyl-5-phenyl-1,2,3-triazoles. rsc.org Kinetic studies of this amine-catalyzed rearrangement have been performed using various amines such as n-butylamine, piperidine, triethylamine, and diazabicyclo[2.2.2]octane (DABCO). rsc.org

The results indicate that the reactivity of these isoxazole derivatives is significantly lower than that of analogous 1,2,4-oxadiazole (B8745197) derivatives. rsc.org The observed kinetic laws are consistent with a "catalysis of catalysis" mechanism. rsc.org

Photochemistry and Photoinduced Transformations of this compound Derivatives

The interaction of light with this compound derivatives can induce a variety of transformations, primarily through photoisomerization pathways.

Photoisomerization Pathways (e.g., Isoxazole to Azirine/Oxazole)

Upon UV irradiation, this compound can undergo phototransposition to form 5-phenyloxazole. researchgate.net This rearrangement is believed to proceed through a nonconcerted pathway involving an azirine intermediate. researchgate.net Specifically, irradiation of this compound leads to the formation of a 2-benzoyl-3-phenyl-2H-azirine intermediate, which then thermally or photochemically rearranges to the more stable 5-phenyloxazole. researchgate.netacs.org

Labeling studies using deuterium (B1214612) or methyl groups have confirmed that this phototransposition occurs via a P4 pathway, which involves the interchange of the N2 and C3 positions of the isoxazole ring. researchgate.net For example, 4-deuterio-5-phenylisoxazole phototransposes to 4-deuterio-5-phenyloxazole. researchgate.net

In addition to isomerization, photo-ring cleavage can also occur, yielding products like benzoylacetonitrile. researchgate.net The irradiation of methyl 4-chloro-5-phenylisoxazole-3-carboxylate in a cryogenic matrix has allowed for the direct observation of azirine and nitrile-ylide intermediates, confirming their roles in the isoxazole to oxazole (B20620) photoisomerization. acs.orgsci-hub.senih.gov

Photophysical Behavior and Excited State Dynamics of this compound Systems

The photophysical properties of this compound derivatives, such as their absorption and emission spectra, fluorescence quantum yields, and lifetimes, are crucial for understanding their photochemical reactivity. researchgate.netuc.pt Studies on 4-halo-5-phenylisoxazoles have provided detailed spectral and photophysical data. researchgate.netuc.pt

These compounds exhibit fluorescence, and the addition of a polar solvent like ethanol (B145695) can cause a loss of vibrational structure in the fluorescence spectra, which is attributed to the formation of isoxazole-ethanol aggregates. researchgate.netuc.pt The energies of the lowest excited singlet and triplet states have been measured, providing insight into the energy landscape of the photoexcited molecules. researchgate.netuc.pt

Below is a table summarizing some photophysical properties of a 4-halo-5-phenylisoxazole derivative in cyclohexane:

| Property | Value |

| Absorption Maximum (λ_abs) | ~280 nm |

| Fluorescence Maximum (λ_em) | ~320 nm |

| Fluorescence Quantum Yield (Φ_f) | ~0.1 |

| Triplet Energy (E_T) | ~250 kJ/mol |

Table 2: Representative photophysical data for a 4-halo-5-phenylisoxazole derivative. researchgate.netuc.pt

Electrophilic and Nucleophilic Reactivity of this compound

The reactivity of the this compound ring towards electrophiles and nucleophiles is dictated by the electron distribution within the heterocyclic system. The isoxazole ring itself is generally considered electron-deficient, which influences its reactivity.

The nitrogen atom in the isoxazole ring is a potential site for electrophilic attack, though this is less common. The phenyl group can undergo typical electrophilic aromatic substitution reactions.

Nucleophilic attack is more characteristic of the isoxazole ring. As discussed in the base-catalyzed ring-opening, the C3 proton is acidic and susceptible to abstraction by a base. rsc.org The carbon atoms of the isoxazole ring can also be attacked by nucleophiles, particularly if activated by appropriate substituents. For instance, the carbonyl chloride group in this compound-3-carbonyl chloride is highly reactive towards nucleophiles, leading to the formation of amides and esters. The phenyl group can stabilize intermediates during nucleophilic substitution. The dimethylamino group in 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole can participate in protonation-deprotonation reactions. smolecule.com

Quantum chemical calculations, such as the analysis of Fukui indices, can predict the most likely sites for electrophilic and nucleophilic attack on the this compound molecule. jmaterenvironsci.com These studies help in understanding and predicting the regioselectivity of its reactions.

Electrophilic Substitution Patterns on the Isoxazole Ring

The isoxazole ring's low nucleophilicity makes direct electrophilic aromatic substitution challenging. nanobioletters.com However, under specific conditions, electrophilic substitution can be achieved, with the C4 position being the most common site of reaction.

Research has demonstrated that the direct fluorination of this compound, which lacks substituents at the C3 and C4 positions, with an electrophilic fluorinating agent results in substitution at the C4 position. researchgate.net When this compound was treated with Selectfluor®, 4-fluoro-5-phenylisoxazole was formed in a 12% yield. researchgate.net Increasing the amount of the fluorinating agent did not alter this outcome, highlighting the preference for substitution over other potential reactions under these conditions. researchgate.net

Further studies on 3,5-disubstituted isoxazoles have reinforced the feasibility of C4-fluorination. Using N-fluorobenzenesulfonimide (NFSI) as the electrophile and a base, various 4-fluorinated 3,5-disubstituted isoxazoles have been synthesized. academie-sciences.fracademie-sciences.fr For instance, the reaction of 5-(1,3-dioxan-2-yl)-3-phenylisoxazole with NFSI yielded the corresponding 4-fluorinated product. academie-sciences.fracademie-sciences.fr The reactivity at the C4 position is attributed to it being the most electron-rich carbon in the isoxazole ring, making it the most favorable site for electrophilic attack.

The table below summarizes the conditions and outcomes for the electrophilic fluorination at the C4 position of this compound derivatives.

| Isoxazole Derivative | Electrophilic Agent | Product | Yield (%) |

| This compound | Selectfluor® | 4-Fluoro-5-phenylisoxazole | 12 |

| 5-(1,3-dioxan-2-yl)-3-phenylisoxazole | NFSI | 4-Fluoro-5-(1,3-dioxan-2-yl)-3-phenylisoxazole | 61 |

Ring-Opening Reactions with Electrophilic Agents (e.g., Fluorination)

The isoxazole ring can undergo cleavage when treated with certain electrophilic agents, a reaction that is highly dependent on the substitution pattern of the ring. A notable example is the ring-opening fluorination, which has been developed using electrophilic fluorinating agents like Selectfluor®. researchgate.netresearchgate.netorganic-chemistry.orgchemrxiv.org

A critical finding is that for the ring-opening fluorination to occur, the isoxazole must be substituted at the C4 position. researchgate.netorganic-chemistry.org When unsubstituted this compound is subjected to these conditions, only electrophilic substitution at the C4 position is observed, as mentioned previously. researchgate.net The presence of a substituent at C4 is essential to facilitate the subsequent ring-opening cascade.

The mechanism for the ring-opening fluorination of a C4-substituted isoxazole involves an initial electrophilic attack by the fluorinating agent, followed by a deprotonation step that leads to the cleavage of the N-O bond, ultimately resulting in a tertiary fluorinated carbonyl compound. researchgate.netresearchgate.netorganic-chemistry.org For example, the reaction of 4-methyl-5-phenylisoxazole (B76879) with Selectfluor® in acetonitrile (B52724) at 80°C yields the corresponding α-fluorocyanoketone in 93% yield. researchgate.net

Interestingly, the reaction of a C3-substituted isoxazole with Selectfluor® can lead to a different outcome. When an isoxazole substituted at the C3 position was treated with Selectfluor®, an unusual difluorinated compound was obtained in 57% yield as a single isomer. researchgate.net The proposed mechanism involves an initial electrophilic aromatic fluorination of the isoxazole, followed by a nucleophilic attack of the fluoride (B91410) anion. researchgate.net

The following table presents key findings from studies on the ring-opening fluorination of isoxazole derivatives.

| Isoxazole Derivative | Reagent | Product Type | Yield (%) |

| 4-Methyl-5-phenylisoxazole | Selectfluor® | Ring-opened α-fluorocyanoketone | 93 |

| C3-substituted isoxazole | Selectfluor® | Difluorinated compound | 57 |

| This compound | Selectfluor® | C4-fluorinated isoxazole (no ring-opening) | 12 |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Phenylisoxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for 5-Phenylisoxazole Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound compounds. libretexts.orgwikipedia.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the confirmation of molecular structures. wikipedia.org For this compound derivatives, ¹H NMR and ¹³C NMR are the most commonly employed techniques.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of 3,5-diphenylisoxazole, a representative example, shows characteristic signals for the aromatic protons and the lone proton on the isoxazole (B147169) ring. rsc.org In a typical spectrum recorded in CDCl₃, the aromatic protons appear as a multiplet in the range of δ 7.43–7.91 ppm, while the isoxazole proton (H-4) presents as a singlet around δ 6.84 ppm. rsc.org The chemical shift of the H-4 proton is a key diagnostic feature and can be influenced by the electronic effects of substituents on the phenyl rings. researchgate.netunifi.it For instance, in 3-phenyl-5-(p-tolyl)isoxazole, the H-4 proton appears at δ 6.77 ppm. rsc.org

¹³C NMR spectroscopy provides complementary information on the carbon framework of this compound derivatives. In the spectrum of 3,5-diphenylisoxazole, the carbon atoms of the isoxazole ring resonate at distinct chemical shifts: C-3 at approximately δ 162.9 ppm, C-5 at δ 170.3 ppm, and C-4 at δ 97.4 ppm. rsc.org The signals for the phenyl ring carbons are observed in the aromatic region of the spectrum. rsc.org Substituents on the phenyl rings cause predictable shifts in the ¹³C NMR signals, which can be correlated with Hammett constants. sciensage.info

Below is a table summarizing the ¹H and ¹³C NMR data for 3,5-diphenylisoxazole:

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Isoxazole-H4 | 6.84 (s) | 97.4 |

| Aromatic-H | 7.43-7.53 (m), 7.81-7.91 (m) | 125.7, 126.7, 128.8, 128.9, 129.0, 129.9, 130.1 |

| Isoxazole-C3 | - | 162.9 |

| Isoxazole-C5 | - | 170.3 |

| Data obtained in CDCl₃. rsc.org |

Two-Dimensional NMR Techniques (e.g., ¹H-¹H NOESY)

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to determine the spatial proximity of protons within a molecule. banrepcultural.orguchile.clresearchgate.net This is particularly useful for confirming the stereochemistry and conformation of complex this compound derivatives. For example, in studies of phenylisoxazole carbaldehyde isonicotinylhydrazone derivatives, ¹H-¹H NOESY analysis was used to confirm the trans (E) isomeric form of the compounds in solution. banrepcultural.orguchile.clscilit.com The presence of cross-peaks between specific protons in the NOESY spectrum indicates that they are close in space, providing definitive evidence for the assigned geometry. researchgate.netresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eg For this compound and its derivatives, IR spectroscopy provides characteristic absorption bands corresponding to the vibrations of the isoxazole ring and its substituents.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a commonly used method to obtain the infrared spectrum of this compound compounds. nih.gov The FT-IR spectrum of 4-allyl-3-methyl-5-phenylisoxazole, for example, displays characteristic absorption bands at 1645 cm⁻¹ (C=N stretching), 1576 cm⁻¹ (C=C stretching of the phenyl ring), and other bands corresponding to C-H and C-O vibrations. rsc.org The N-O stretching vibration is typically observed around 840 cm⁻¹. These characteristic frequencies help to confirm the presence of the isoxazole core and other functional groups within the molecule.

The table below presents some characteristic FT-IR absorption bands for a substituted this compound derivative:

| Vibrational Mode | Frequency (cm⁻¹) |

| C=N Stretch | 1645 |

| C=C Stretch (Aromatic) | 1576 |

| C-H Stretch (Aromatic/Aliphatic) | 3056, 2928 |

| N-O Stretch | ~840 |

| Data for 4-allyl-3-methyl-5-phenylisoxazole. rsc.org |

Low-Temperature Matrix Isolation FTIR Studies

Low-temperature matrix isolation FTIR spectroscopy is a high-resolution technique used to study the vibrational spectra of individual molecules trapped in an inert gas matrix at cryogenic temperatures. acs.orgnih.govsci-hub.se This method allows for the detailed investigation of conformational isomers and photochemical processes. researchgate.net Studies on methyl 4-chloro-5-phenylisoxazole-3-carboxylate using this technique have identified different low-energy conformers of the molecule. acs.orgnih.govsci-hub.se The experimental spectra, when compared with theoretical calculations, provide a detailed understanding of the vibrational modes of each conformer. sci-hub.se This technique has also been instrumental in studying the photoinduced isomerization of isoxazoles to oxazoles, confirming the involvement of azirine and nitrile-ylide intermediates. acs.orgnih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis of this compound Derivatives

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. msu.eduwikipedia.org High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula. rsc.orgbeilstein-journals.org

When a this compound derivative is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺). savemyexams.com The mass of this ion corresponds to the molecular weight of the compound. For instance, the HRMS of 4-allyl-3-methyl-5-phenylisoxazole shows a [M+H]⁺ peak at m/z 200.1076, which is consistent with its calculated molecular formula of C₁₃H₁₄NO. rsc.org

The molecular ion can further undergo fragmentation, breaking into smaller charged fragments and neutral molecules. msu.edumiamioh.edu The pattern of these fragment ions is characteristic of the molecule's structure. In the mass spectrum of this compound, common fragmentation pathways involve the cleavage of the isoxazole ring. capes.gov.br For example, under negative ion chemical ionization conditions, this compound can undergo N-O bond cleavage to form a stable α-cyanoenolate anion. capes.gov.br Analysis of these fragmentation patterns provides valuable structural information and helps to confirm the identity of the compound.

The following table shows the high-resolution mass spectrometry data for a representative this compound derivative:

| Compound | Ion | Calculated m/z | Found m/z |

| 4-Allyl-3-methyl-5-phenylisoxazole | [M+H]⁺ | 200.1070 | 200.1076 |

| Data from HRMS-ESI. rsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weights of thermally labile or non-volatile compounds like many this compound derivatives. In this method, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. shu.ac.ukscielo.br As the solvent evaporates, the charge density on the droplets increases until ions, typically protonated molecules [M+H]⁺, are ejected into the gas phase and guided into the mass analyzer. shu.ac.ukbiointerfaceresearch.com This process is gentle, minimizing fragmentation and ensuring the molecular ion is readily observed. biointerfaceresearch.com

The utility of ESI-MS is evident in the characterization of various this compound compounds. For instance, in the analysis of a series of 4-allyl-5-phenylisoxazole derivatives, ESI combined with high-resolution mass spectrometry (HRMS) was used to confirm their structures. The observed mass-to-charge ratio (m/z) of the protonated molecule consistently matched the calculated theoretical value, validating the successful synthesis of the target compounds. researchgate.net

Table 1: ESI-MS Data for Representative this compound Derivatives

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 4-Allyl-3-methyl-5-phenylisoxazole | C₁₃H₁₄NO | [M+H]⁺ | 200.1070 | 200.1076 | researchgate.net |

| 4-Allyl-5-phenyl-3-(4-bromophenyl)isoxazole | C₁₈H₁₅BrNO | [M+H]⁺ | 340.0332 | 340.0328 | researchgate.net |

| N-Cyclopropyl-3,5-diphenylisoxazole-4-carboxamide | C₁₉H₁₇N₂O₂ | [M+H]⁺ | 305.1285 | 305.1289 | libretexts.org |

| N-Cyclohexyl-3,5-diphenylisoxazole-4-carboxamide | C₂₂H₂₃N₂O₂ | [M+H]⁺ | 347.1754 | 347.1751 | libretexts.org |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. ucd.ie This precision is indispensable for distinguishing between compounds with the same nominal mass but different atomic compositions. Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly employed for HRMS analysis. azooptics.com

In the study of this compound derivatives, HRMS is the definitive method for confirming molecular formulas. For example, the HRMS-ESI analysis of 4-allyl-5-cyclopentyl-3-phenylisoxazole yielded a found m/z of 254.1533 for the [M+H]⁺ ion, which corresponds closely to the calculated value of 254.1539 for the formula C₁₇H₂₀NO. researchgate.net Similarly, the sodium adduct [M+Na]⁺ of N-phenethyl-3,5-diphenylisoxazole-4-carboxamide was observed at m/z 391.1414, consistent with the calculated mass of 391.1417 for C₂₄H₂₀N₂NaO₂. libretexts.org These precise measurements provide a high degree of confidence in the assigned chemical structures.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate atomic coordinates, bond lengths, bond angles, and torsional angles.

Studies on substituted this compound compounds have revealed key structural features. A notable characteristic is the non-coplanarity between the isoxazole and phenyl rings. In the crystal structure of 3-chloro-5-phenylisoxazole, the two rings are twisted relative to each other by 15°. In another example, 4-(4-chlorophenyl)-5-phenylisoxazole, the chlorophenyl and phenyl rings are inclined to the mean plane of the isoxazole ring by 38.32° and 43.91°, respectively. This twisting is often attributed to steric hindrance between the substituents on the rings. The bond lengths and angles within the isoxazole ring are generally consistent with those of other related heterocyclic structures.

Table 2: Crystallographic Data for Substituted this compound Derivatives

| Parameter | 3-Chloro-5-phenylisoxazole | 4-(4-Chlorophenyl)-5-phenylisoxazole |

|---|---|---|

| Formula | C₉H₆ClNO | C₁₅H₁₀ClNO |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 10.95(3) | 6.554(2) |

| b (Å) | 14.27(4) | 25.966(2) |

| c (Å) | 5.83(2) | 7.4721(19) |

| β (°) | 108.1(5) | 106.171(3) |

| Ring Dihedral Angle (°) | ~15 | 38.32 (chlorophenyl) & 43.91 (phenyl) |

| Reference |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For organic molecules, the most significant absorptions arise from electronic transitions involving π and n (non-bonding) electrons, such as π→π* and n→π* transitions. researchgate.net Compounds containing conjugated systems of double bonds, known as chromophores, absorb light strongly in the UV-Vis region.

The this compound scaffold contains a conjugated system formed by the phenyl ring and the isoxazole ring, making it a strong chromophore. Consequently, these compounds are expected to exhibit significant absorption in the UV region, primarily due to π→π* transitions. For example, a derivative, ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, displays a maximum absorption wavelength (λmax) at 289 nm in dichloromethane. Another derivative, ethyl 4-methyl-5-phenylisoxazole-3-carboxylate, shows a λmax at 312 nm. The position and intensity of these absorption bands can be influenced by the type of substituents on the rings and the polarity of the solvent. researchgate.net

Computational Chemistry and Theoretical Modeling of 5 Phenylisoxazole Systems

Density Functional Theory (DFT) Calculations for 5-Phenylisoxazole

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations have been instrumental in understanding their fundamental properties.

Optimized Geometries and Conformational Analysis

DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional structure of this compound derivatives. csic.esnih.gov These calculations provide optimized geometric parameters, including bond lengths and bond angles. nih.govresearchgate.net

Conformational analysis reveals the different spatial arrangements of the atoms in a molecule and their relative energies. For some this compound derivatives, the phenyl ring is not coplanar with the isoxazole (B147169) ring. csic.es For instance, in certain phenylisoxazole-3-carbaldehyde semicarbazone derivatives, the dihedral angle between the isoxazole and phenyl rings can range from approximately 11.59° to 49.95°, indicating non-coplanarity. csic.es In contrast, other derivatives show coplanarity between the two rings. csic.es The potential energy surface of these molecules can be scanned by systematically changing key dihedral angles to identify low-energy conformers. researchgate.net For example, a study on methyl 4-chloro-5-phenylisoxazole-3-carboxylate identified three low-energy conformers, with the most stable one having a nearly trans orientation between the methyl ester group and the chlorine substituent. sci-hub.se

Table 1: Selected Optimized Geometrical Parameters for a this compound Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (phenyl) | ~1.39 |

| C-N (isoxazole) | ~1.37 |

| N-O (isoxazole) | ~1.42 |

| C-O (isoxazole) | ~1.35 |

| C-C (inter-ring) | ~1.48 |

| Phenyl-Isoxazole Dihedral Angle | Varies (e.g., ~20° to 50°) |

Electronic Structure: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of this compound systems are primarily dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Eg), is a crucial indicator of a molecule's chemical reactivity, stability, and electronic transport properties. csic.esirjweb.com A smaller energy gap generally signifies higher reactivity and lower kinetic stability. ajchem-a.comajchem-a.com

DFT calculations are employed to compute the energies of the HOMO and LUMO. researchgate.netacu.edu.in For various this compound derivatives, the HOMO-LUMO gap has been calculated to be in the range of approximately 4.3 to 4.7 eV. csic.es These values suggest that charge transfer interactions can occur within the molecule. csic.esresearchgate.net The distribution of HOMO and LUMO orbitals reveals the electron-donating and electron-accepting regions of the molecule, respectively. jmaterenvironsci.com In many cases, the HOMO is localized on the phenyl ring, while the LUMO is distributed over the isoxazole ring, indicating a potential for intramolecular charge transfer from the phenyl to the isoxazole moiety upon electronic excitation.

Table 2: Calculated HOMO-LUMO Energies and Gap for a Representative this compound Derivative

| Parameter | Energy (eV) |

| EHOMO | ~ -6.6 |

| ELUMO | ~ -2.1 |

| Energy Gap (ΔE) | ~ 4.5 |

Note: These are representative values and can differ based on the specific compound and computational method.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. csic.esresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net

For this compound derivatives, MEP analysis often reveals that the most negative regions are located around the oxygen and nitrogen atoms of the isoxazole ring, making them likely sites for interaction with electrophiles. csic.esacu.edu.in Conversely, the hydrogen atoms of the phenyl ring typically exhibit positive electrostatic potential. ajchem-a.com This information is critical for understanding intermolecular interactions, such as hydrogen bonding. iucr.orgnih.gov Mulliken population analysis and Natural Bond Orbital (NBO) analysis further quantify the charge distribution by assigning partial charges to each atom in the molecule, providing a more detailed picture of the electronic landscape. csic.esresearchgate.net

Vibrational Frequencies and Spectroscopic Predictions

DFT calculations can predict the vibrational frequencies of this compound systems, which can then be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. nih.govmdpi.com Theoretical vibrational spectra are often calculated at the same level of theory as the geometry optimization. csic.es

The calculated harmonic frequencies are typically scaled by a factor (e.g., 0.9613) to better match the experimental anharmonic frequencies. ajchem-a.commdpi.com The assignment of specific vibrational modes, such as C-H stretching, C=C aromatic stretching, and N-O stretching, is facilitated by Potential Energy Distribution (PED) analysis. nih.govresearchgate.net This detailed vibrational analysis helps in the characterization of newly synthesized this compound derivatives. nih.govmdpi.com For example, in a study of 5-azido-3-phenylisoxazole, the calculated IR spectrum of its photoproduct, a nitrosoalkene, showed good agreement with the experimental spectrum, with characteristic bands for the C≡N stretch. mdpi.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a this compound Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |

| C-H stretch (aromatic) | 3100 - 3000 | 3080 - 3020 |

| C=C stretch (aromatic) | 1600 - 1450 | 1590 - 1460 |

| C=N stretch (isoxazole) | ~1610 | ~1605 |

| N-O stretch (isoxazole) | ~940 | ~935 |

Note: Frequencies are approximate and depend on the specific molecule and its environment.

Nonlinear Optical Properties (NLO)

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. journaleras.com DFT calculations can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netanalis.com.my

Molecular Dynamics (MD) Simulations of this compound and Biomolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for investigating the interactions between small molecules like this compound and biological macromolecules such as proteins and DNA. elifesciences.org

MD simulations can provide insights into the stability of ligand-protein complexes, revealing how the small molecule binds to the active site of an enzyme and the key interactions that stabilize the complex. mdpi.comnih.gov For instance, in a study of phenylisoxazole quinoxalin-2-amine (B120755) hybrids as potential α-amylase and α-glucosidase inhibitors, MD simulations showed that the compounds exhibited relative stability when bound to the enzymes. nih.gov These simulations can track the root-mean-square deviation (RMSD) of the protein and ligand atoms over time to assess the stability of the binding pose. mdpi.com Such studies are crucial in drug discovery for understanding the mechanism of action of potential drug candidates. nih.gov

Quantum Chemical Descriptors and Reactivity Indices for this compound

Computational quantum chemistry provides valuable insights into the electronic structure and reactivity of molecular systems. For this compound and its derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate various quantum chemical descriptors. wojast.org.ngnih.gov These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's stability, reactivity, and potential interaction sites. wojast.org.ngcsic.es The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. wojast.org.ngresearchgate.net

In a study on 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives, DFT calculations were performed using the B3LYP functional with a 6-31G(d) basis set to determine these global reactivity parameters. nih.govtandfonline.com Similarly, the corrosion inhibiting properties of this compound on mild steel were analyzed using quantum chemical calculations, which showed an energy gap (ΔE) of 8.63 eV. wojast.org.ng Another investigation on phenylisoxazole semicarbazone derivatives also utilized DFT to predict global reactivity descriptors from HOMO and LUMO energies. csic.es These theoretical calculations provide a foundational understanding of the intrinsic electronic properties of the this compound scaffold.

Global reactivity descriptors are derived from the HOMO and LUMO energies through Koopman's approximation, where the ionization potential (IP) is given by -EHOMO and the electron affinity (EA) by -ELUMO. tandfonline.com From these values, several key indices are calculated to describe the reactivity of a molecule. scielo.brscirp.orgscispace.com

Electronegativity (χ) : Defined as χ = (IP + EA) / 2, it measures the power of a molecule to attract electrons. tandfonline.comscielo.br

Chemical Potential (μ) : It is the negative of electronegativity (μ = -χ) and represents the escaping tendency of electrons from an equilibrium system. tandfonline.com

Chemical Hardness (η) : Calculated as η = (IP - EA) / 2, it measures the resistance of a molecule to change its electronic configuration. tandfonline.comscispace.com Hard molecules have a large HOMO-LUMO gap. csic.es

Chemical Softness (S) : As the reciprocal of hardness (S = 1 / 2η), it indicates the molecule's polarizability and reactivity. csic.estandfonline.com

These parameters have been calculated for various this compound derivatives to understand their chemical behavior. For instance, in a series of 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives, these global chemical reactivity descriptor (GCRD) parameters were computed to gain insight into their chemical reactivity and stability. tandfonline.com

Table 1: Calculated Global Chemical Reactivity Descriptors for a this compound Derivative

| Parameter | Symbol | Formula | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Value not specified |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Value not specified |

| Energy Gap | ΔE | ELUMO - EHOMO | 8.63 wojast.org.ng |

| Ionization Potential | IP | -EHOMO | Value not specified |

| Electron Affinity | EA | -ELUMO | Value not specified |

| Electronegativity | χ | (IP + EA) / 2 | Value not specified |

| Chemical Potential | μ | -χ | Value not specified |

| Chemical Hardness | η | (IP - EA) / 2 | Value not specified |

| Chemical Softness | S | 1 / (2η) | Value not specified |

The electrophilicity-based charge transfer (ECT) is a descriptor used to quantify the amount of charge transferred between a molecule (e.g., a potential drug or toxin) and a biological system (e.g., DNA bases). jcsp.org.pknih.gov This concept builds upon the charge transfer model (ΔNmax = -μ/η) and is crucial for understanding interactions within biological systems. nih.gov The ECT value helps in predicting the nature of interactions, such as those between drug candidates and their cellular targets. jcsp.org.pkresearchgate.net

The analysis involves calculating the change in energy (ΔEECT) when a molecule (A) and a biological target (B) interact. The process can be broken down into three steps:

An electron is transferred from the target (B) to the molecule (A).

The molecule (A) back-donates a certain amount of charge (ΔN) to the target (B).

The energy change is calculated based on the equalization of chemical potentials.

While specific ECT analysis for this compound was not detailed in the provided context, this method has been applied to investigate the interactions between other compounds, like Schiff bases, and DNA bases. jcsp.org.pkresearchgate.net Such an analysis for this compound derivatives would involve calculating their chemical potential and hardness, and then determining the charge transfer and energy changes upon interaction with specific biological residues. This would provide a quantitative measure of their potential to interact with targets like DNA or proteins. nih.gov

In Silico Molecular Docking Studies of this compound Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or DNA. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. Several studies have employed in silico docking to investigate the interactions of this compound derivatives with various biological targets.

In one study, a series of 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives were synthesized and their interaction with human DNA (PDB ID: 1G3X) was predicted using in silico docking. nih.govtandfonline.com The results provided insights into the binding affinity and mode of interaction with the DNA molecule. nih.gov

Another research effort focused on new phenylisoxazole quinoxalin-2-amine hybrids as potential inhibitors of α-amylase and α-glucosidase, enzymes relevant to type 2 diabetes. rsc.orgusm.myresearchgate.net The docking studies revealed that the synthesized compounds exhibited strong binding energies with both enzymes. For instance, compound 5h (a nitro-substituted derivative) showed the highest binding energy of -8.9 ± 0.10 kcal/mol with α-amylase, forming hydrogen bonds with key residues like ASP300, HIS101, and LYS200. rsc.org With α-glucosidase, compound 5c (a chloro-substituted derivative) displayed the highest binding energy of -9.0 ± 0.20 kcal/mol. researchgate.net Molecular dynamics simulations further confirmed the stability of the ligand-enzyme complexes. rsc.orgresearchgate.net

Table 2: Molecular Docking Results for Phenylisoxazole Derivatives against Target Enzymes

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| 5h | α-Amylase | -8.9 ± 0.10 | ASP300, HIS101, LYS200 | rsc.org |

| 5i | α-Amylase | > -7.7 | Not specified | rsc.org |

| Acarbose (Control) | α-Amylase | -7.7 ± 0.11 | Not specified | rsc.org |

| 5c | α-Glucosidase | -9.0 ± 0.20 | Not specified | researchgate.net |

| 5c | α-Glucosidase | -25.13 (Binding Free Energy) | TRP1749 (exception) | rsc.org |

| 5h | α-Glucosidase | -15.73 (Binding Free Energy) | Not specified | rsc.org |

| Miglitol (Control) | α-Glucosidase | -14.68 (Binding Free Energy) | Not specified | rsc.org |

These studies demonstrate the utility of molecular docking in identifying promising this compound-based inhibitors and understanding the structural basis for their activity. The predicted binding modes and energies provide a rationale for the observed biological activities and guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models use physicochemical properties or theoretical molecular descriptors as predictor variables to forecast the activity of new, unsynthesized compounds. wikipedia.org

QSAR studies have been successfully applied to this compound analogues to develop models for predicting their biological activities. In one such study, a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles were synthesized and evaluated for their anti-inflammatory activity. researchgate.netnih.gov A QSAR model was then developed to correlate the anti-inflammatory activity with structural descriptors. The study divided the compounds into a training set to build the model and a test set to validate it. researchgate.net The best QSAR model for the training set of 5 compounds was represented by the equation:

Log (% inhibition of edema) = 2.2131 – 0.14974 * accpt HB researchgate.net

Here, "accpt HB" refers to acceptable hydrogen bonds. This model showed a close correlation between the observed and predicted anti-inflammatory activity, indicating its reliability. researchgate.netnih.gov The development of such QSAR models is a crucial step in rational drug design, as it allows for the virtual screening and prioritization of compounds for synthesis and biological testing, thereby saving time and resources. wikipedia.orgnih.gov

Pharmacological and Biological Investigations of 5 Phenylisoxazole Derivatives

Antimicrobial Efficacy of 5-Phenylisoxazole Compounds

The this compound scaffold is a prominent feature in a variety of compounds investigated for their ability to combat microbial infections. iosrjournals.org Research has demonstrated that derivatives incorporating this moiety exhibit a broad spectrum of activity against both bacterial and fungal pathogens. researchgate.netiosrjournals.org

Derivatives of this compound have shown considerable promise as antibacterial agents against a range of plant and human pathogens. nih.gov Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria, often revealing significant inhibitory effects. researchgate.netiiste.org

For instance, a series of substituted 5-(4-fluorophenyl)-3-phenylisoxazoles were tested against four Gram-positive strains (Staphylococcus aureus, Streptococcus pyogenes, Micrococcus luteus, Bacillus subtilis) and six Gram-negative strains (Klebsiella pneumoniae, Vibrio parahaemolyticus, Klebsiella oxytoca, Proteus mirabilis, Escherichia coli, Pseudomonas aeruginosa). researchgate.net The results indicated that most of the synthesized compounds possessed good antibacterial activity, with the 4-bromo substituted derivative showing particularly noteworthy efficacy. researchgate.net

In another study, newly synthesized 4-nitro-3-phenylisoxazole derivatives demonstrated potent antibacterial activities against plant pathogenic bacteria, including Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac). nih.govrsc.org Many of these compounds exhibited inhibition rates greater than 90% at concentrations of 50 µg/mL and displayed EC₅₀ values significantly better than the positive control, bismerthiazol. nih.govrsc.org Similarly, isoxazoles featuring a 2-thienyl or 5-bromo-2-thienyl group at the 5-position have also exhibited remarkable activity against E. coli, S. aureus, and P. aeruginosa. researchgate.net Research on 1,4-bis(3-phenyl-4,5-dihydroisoxazol-5-yl)benzene derivatives found that Gram-negative bacteria like E. coli were generally more affected than Gram-positive bacteria such as S. aureus. iiste.org

| Compound Class | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Substituted 5-(4-fluorophenyl)-3-phenylisoxazoles | S. aureus, S. pyogenes, M. luteus, B. subtilis, K. pneumoniae, V. parahaemolyticus, K. oxytoca, P. mirabilis, E. coli, P. aeruginosa | Most compounds showed good activity; 4-bromo and 4-chloro derivatives were particularly effective. | researchgate.net |

| 4-Nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), Xanthomonas axonopodis (Xac) | EC₅₀ values were significantly better than the control (bismerthiazol). Inhibition against Xoo and Xac was >90% at 50 µg/mL. | nih.govrsc.org |

| 5-(heteroaryl)isoxazoles | E. coli, S. aureus, P. aeruginosa | Compounds with 2-thienyl and 5-bromo-2-thienyl moieties at the 5-position showed significant activity. | researchgate.net |

| 1,4-bis(3-phenyl-4,5-dihydroisoxazol-5-yl)benzene derivatives | E. coli, S. aureus | Gram-negative bacteria (E. coli) were more susceptible than Gram-positive (S. aureus). | iiste.org |